5,7-Bis(difluoromethyl)-2-[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(4-METHOXYBENZYL)-1,3,4-OXADIAZOLE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(4-METHOXYBENZYL)-1,3,4-OXADIAZOLE typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Chemical Reactions Analysis
2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(4-METHOXYBENZYL)-1,3,4-OXADIAZOLE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential as a therapeutic agent due to its ability to inhibit specific enzymes and pathways involved in disease processes.
Mechanism of Action
The mechanism of action of 2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(4-METHOXYBENZYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(4-METHOXYBENZYL)-1,3,4-OXADIAZOLE can be compared to other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Pyrazolo[3,4-d]pyrimidines: These compounds have a different arrangement of the pyrazole and pyrimidine rings, resulting in distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13F4N5O2 |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H13F4N5O2/c1-28-10-4-2-9(3-5-10)6-15-24-25-18(29-15)12-8-14-23-11(16(19)20)7-13(17(21)22)27(14)26-12/h2-5,7-8,16-17H,6H2,1H3 |
InChI Key |
DJVWTGCHMMYTRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)C3=NN4C(=CC(=NC4=C3)C(F)F)C(F)F |
Origin of Product |
United States |
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